REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[CH:3]=1.[CH3:9][C:10]([OH:14])([C:12]#[CH:13])[CH3:11]>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(N(CC)CC)C>[Cl:8][C:4]1[CH:3]=[C:2]([C:13]#[C:12][C:10]([CH3:11])([OH:14])[CH3:9])[CH:7]=[CH:6][CH:5]=1 |^1:20,34|
|
Name
|
bis(triphenylphosphine)palladium
|
Quantity
|
49 mg
|
Type
|
catalyst
|
Smiles
|
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
|
Name
|
copper (I) iodide
|
Quantity
|
2.4 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 90° C. for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve in ethyl acetate
|
Type
|
WASH
|
Details
|
Wash with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic phase over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane:ethyl acetate 6:1
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C#CC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |